卵清蛋白肽 (257-264)

描述

OVA Peptide (257-264) is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.

科学研究应用

T 细胞刺激

卵清蛋白肽 (257-264) 用于刺激外周血单个核细胞 (PBMC) 中的 T 细胞 {svg_1}。这使得研究人员能够研究 T 细胞反应及其在各种疾病中的作用。

肽表位特异性定量

该肽用于定量肽表位特异性 {svg_2}。通过使用该肽,研究人员可以测量免疫系统对特定抗原的反应,这在疫苗和免疫疗法的开发中至关重要。

ELISPOT 测定法检测释放 IFN-γ 的效应细胞

卵清蛋白肽 (257-264) 用于酶联免疫斑点 (ELISPOT) 测定法来测量释放 IFN-γ 的效应细胞数量 {svg_3}。这对于了解各种疾病中的免疫反应非常重要。

免疫治疗疫苗开发

卵清蛋白肽 (257-264) 还用于在免疫治疗疫苗开发中测试新的佐剂 {svg_4}。佐剂是增强机体对抗原免疫反应的物质,使得该肽在开发更有效的疫苗方面具有价值。

CD8+ 细胞溶解性 T 细胞反应检测

已有研究表明,OVA 257-264 肽可用于检测强烈的 CD8+ 细胞溶解性 T 细胞反应 {svg_5}。这对于研究免疫系统破坏感染细胞或癌细胞的能力至关重要。

生化分析

Biochemical Properties

Ova Peptide (257-264) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the class I MHC molecule, H-2Kb . This interaction is crucial for the detection of a strong CD8+ cytolytic T cell response .

Cellular Effects

Ova Peptide (257-264) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated that Ova Peptide (257-264) peptides can be used to detect a strong CD8+ cytolytic T cell response .

Molecular Mechanism

The mechanism of action of Ova Peptide (257-264) is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, high-affinity Ova Peptide (257-264) activation of the TCR triggers a largely similar, albeit potentially stronger, pTyr-mediated signaling regulatory axis compared to anti-TCR antibody .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ova Peptide (257-264) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, Ova Peptide (257-264) is shipped at room temperature and upon receipt, it should be stored at -20°C .

Dosage Effects in Animal Models

The effects of Ova Peptide (257-264) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ova Peptide (257-264) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Ova Peptide (257-264) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ova Peptide (257-264) and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Ova peptide (257-264), known by its amino acid sequence SIINFEKL, is a prominent epitope derived from ovalbumin, a major protein found in egg whites. This peptide is significant in immunology due to its role in stimulating CD8+ cytotoxic T lymphocyte (CTL) responses, making it a valuable tool in vaccine development and cancer immunotherapy. This article reviews the biological activity of Ova peptide (257-264), focusing on its immunogenic properties, mechanisms of action, and relevant research findings.

Immunogenic Properties

Ova peptide (257-264) is recognized as a class I MHC-restricted epitope presented by H-2Kb molecules. It has been extensively studied for its ability to induce strong CD8+ T cell responses:

- Cytotoxic T Cell Activation : Research indicates that Ova peptide (257-264) effectively activates CTLs, leading to the lysis of target cells presenting this epitope. In vitro studies have shown that splenocytes pulsed with the peptide can be distinguished from unpulsed cells using flow cytometry, demonstrating the peptide's capacity to elicit a specific immune response .

- Vaccine Formulations : The peptide has been incorporated into various vaccine formulations, such as the TriVax system, which combines the peptide with adjuvants like anti-CD40 antibodies and TLR ligands. These formulations have been shown to enhance T cell expansion and persistence, leading to robust immune responses .

The biological activity of Ova peptide (257-264) involves several key mechanisms:

- MHC Class I Presentation : The peptide binds to MHC class I molecules on antigen-presenting cells (APCs), facilitating recognition by CD8+ T cells. This interaction is crucial for the activation and proliferation of CTLs .

- Cytokine Production : Upon activation, CD8+ T cells produce cytokines such as IFN-γ, which further enhance the immune response and recruit additional immune cells to the site of infection or tumor .

- In Vivo Efficacy : Studies have demonstrated that vaccination with Ova peptide leads to significant CTL responses in vivo. For instance, mice immunized with Ova 257-264 exhibited increased levels of antigen-specific CD8+ T cells over time, indicating long-lasting immunity .

Research Findings and Case Studies

The following table summarizes key findings from various studies investigating the biological activity of Ova peptide (257-264):

Conclusions

Ova peptide (257-264) serves as a critical model antigen in immunological research due to its well-characterized role in eliciting CD8+ T cell responses. Its ability to activate CTLs through MHC class I presentation makes it an essential component in vaccine development and cancer therapies aimed at enhancing anti-tumor immunity. Future research may focus on optimizing vaccine formulations incorporating this peptide to improve therapeutic outcomes in clinical settings.

属性

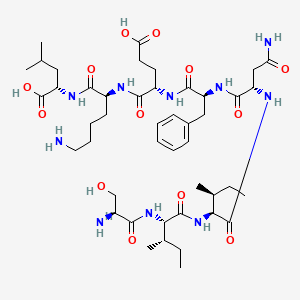

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJGCCBAOOWGEO-RUTPOYCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ova peptide (257-264) interact with its target and what are the downstream effects?

A1: Ova peptide (257-264) binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. [, , , , ] This complex is then presented on the surface of antigen-presenting cells (APCs), where it is recognized by T cells expressing a specific T cell receptor (TCR) that recognizes the Ova peptide (257-264)/H-2Kb complex. [, ] This interaction triggers T cell activation, leading to downstream effects such as proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and cytokine production. [, ]

Q2: Can you elaborate on the role of Ova peptide (257-264) in studying antigen presentation pathways?

A2: Ova peptide (257-264) has been instrumental in elucidating different antigen presentation pathways. Studies have shown that denatured ovalbumin, containing the peptide sequence, can be presented via MHC class I molecules, challenging the conventional understanding that only endogenous antigens are presented this way. [] Research suggests an alternative pathway involving endosomal compartments and fluid-phase endocytosis for this cross-presentation. [] This has significant implications for vaccine development, particularly for CD8+ T cell responses. []

Q3: How does aging affect the immune response to Ova peptide (257-264)?

A3: Studies utilizing Ova peptide (257-264) have shown that aging negatively impacts the immune response to this antigen. [, ] Specifically, dendritic cells (DCs) from aged mice are less efficient in stimulating Ova-specific T cells, even though their ability to present the peptide itself remains unaffected. [, ] This impaired T cell stimulation is linked to decreased expression of DC-SIGN and CCR7 on aged DCs, leading to defective migration and reduced T cell activation within tumors. [, ]

Q4: What are the implications of using Ova peptide (257-264) in transfusion research?

A4: Ova peptide (257-264) has been used as a model antigen to study immune responses to transfused red blood cells (RBCs). [] By conjugating Ova to RBCs, researchers demonstrated that even leukoreduced RBCs could trigger an immune response. [] This is significant because it highlights the potential for immunization against minor histocompatibility antigens (mHAs) present on donor RBCs, potentially leading to graft rejection after bone marrow transplantation in chronically transfused patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。